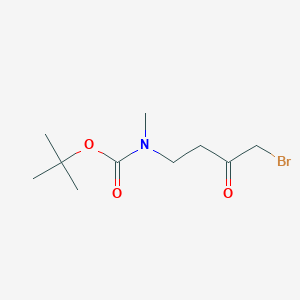
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the conditions and the reagents used. Pyrimidine derivatives can participate in a variety of reactions, particularly at the nitrogen sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidine derivatives have good stability and can form hydrogen bonds with other molecules .Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
The compound is utilized in the field of amyloid imaging, particularly for Alzheimer's disease. Amyloid imaging ligands, including derivatives of this compound, are used to measure amyloid in vivo in the brains of Alzheimer's patients. These imaging techniques are groundbreaking in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. They are instrumental in the early detection of Alzheimer's disease and are vital in evaluating new therapies targeting amyloid plaques (Nordberg, 2007).
Importance in Medicinal Chemistry
The pyranopyrimidine core, closely related to the compound , is a critical precursor in the medicinal and pharmaceutical industries. It has broad synthetic applications and bioavailability. The development of the main core, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, is challenging due to its structural complexity. However, hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed to synthesize these scaffolds, demonstrating the compound's significance in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-15(24-18(23-13)25(2)3)12-22-17(26)14-5-7-16(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFZPDASLSWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)

![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2627520.png)

![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)

